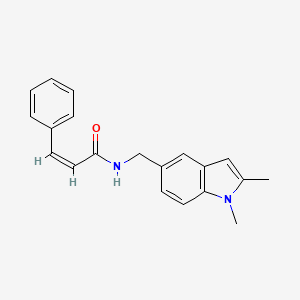
(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C20H20N2O and its molecular weight is 304.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylacrylamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound features an indole ring substituted with a dimethyl group and a phenylacrylamide moiety, making it a subject of interest in medicinal chemistry due to its potential therapeutic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Ring : Utilizing Fischer indole synthesis.
- Dimethyl Substitution : Methylating agents are used to introduce dimethyl groups at the 1 and 2 positions.
- Phenylacrylamide Attachment : The final step involves reacting the dimethyl-substituted indole with phenylacetyl chloride in the presence of a base.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The following findings summarize its biological activity:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Induces apoptosis via caspase activation | |
| HepG2 | 4.98 - 14.65 | Microtubule destabilization | |
| Various Cancer Types | - | Inhibition of cell proliferation |
In a study focused on various cancer cell lines, compounds similar to this compound exhibited significant growth inhibition, suggesting a potential role in cancer therapy.
Mechanistic Insights
The anticancer effects are primarily attributed to:
- Apoptosis Induction : Enhanced caspase activity indicates that these compounds can trigger programmed cell death.
- Microtubule Destabilization : Some derivatives showed effective inhibition of microtubule assembly, which is crucial for cancer cell division.
Study 1: MDA-MB-231 and HepG2 Cells
In vitro assays demonstrated that this compound had an IC50 ranging from 2.43 to 14.65 μM across different cell lines. The selectivity for cancerous over non-cancerous cells was noted, indicating a potential therapeutic window for further development.
Study 2: Structural Variants
Research involving structural analogs revealed that modifications to the indole and phenyl groups could enhance biological activity. For instance, certain substitutions increased cytotoxicity against specific cancer types while reducing toxicity towards normal cells.
Eigenschaften
IUPAC Name |
(Z)-N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-15-12-18-13-17(8-10-19(18)22(15)2)14-21-20(23)11-9-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,21,23)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHSEOYZYKBKKU-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













